TLR7/8 agonist 1

Description

MyD88-Dependent Signaling Pathway Activation

Upon binding of TLR7/8 agonist 1 to its respective receptors, the cytoplasmic Toll/IL-1 receptor (TIR) domains of TLR7 and TLR8 dimerize and recruit the adaptor protein Myeloid Differentiation primary response gene 88 (MyD88) biorxiv.orgcellsignal.comdelveinsight.comfrontiersin.orgnih.govinvivogen.comresearchgate.net. This recruitment is a critical early step in the MyD88-dependent signaling cascade, which is common to most TLRs, including TLR7 and TLR8 cellsignal.comnih.gov. Following MyD88 recruitment, a complex of downstream signaling molecules, including IL-1 receptor-associated kinases (IRAKs), particularly IRAK4 and IRAK1, and TNF receptor-associated factor 6 (TRAF6), are brought into proximity with the receptor complex biorxiv.orgcellsignal.comfrontiersin.orgnih.govmdpi.comnih.gov. This assembly facilitates the phosphorylation and activation of IRAK1, which in turn leads to the activation of the inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (IκB) kinase (IKK) complex biorxiv.orgcellsignal.comfrontiersin.orgnih.govmdpi.com. The activation of the IKK complex is a pivotal event that triggers downstream signaling pathways.

Downstream Transcription Factor Activation

The activation of the IKK complex by the TLR7/8 signaling cascade initiates the activation of crucial transcription factors, primarily NF-κB and Interferon Regulatory Factors (IRFs), which are essential for regulating gene expression and cytokine production biorxiv.orgfrontiersin.orgnih.govnih.govmdpi.comnih.gov.

NF-κB Activation

The activated IKK complex phosphorylates IκB proteins, leading to their degradation and the subsequent release and nuclear translocation of NF-κB transcription factors, such as p65 biorxiv.orgnih.govnih.govmdpi.comnih.gov. NF-κB plays a central role in the inflammatory response by inducing the transcription of a wide array of genes, including those encoding proinflammatory cytokines and chemokines biorxiv.orgnih.govnih.govmdpi.comnih.govresearchgate.net. TLR7/8 agonists are known to activate NF-κB, which is critical for the production of cytokines like TNF-α, IL-6, IL-1β, and IL-12 biorxiv.orgnih.govmdpi.comresearchgate.netaai.orgmdpi.comhunimed.eufrontiersin.orgnih.gov.

Interferon Regulatory Factor (IRF) Activation

In parallel with NF-κB activation, TLR7/8 signaling also leads to the activation of Interferon Regulatory Factors (IRFs) biorxiv.orgfrontiersin.orgnih.govnih.govmdpi.comnih.govaai.org. Specifically, TLR7 and TLR8 activation can lead to the activation of IRF5 and IRF7 biorxiv.orgfrontiersin.orgnih.govnih.govnih.gov. IRF7, in particular, is a key transcription factor for the induction of Type I Interferons (IFN-α/β) frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.govaai.orgashpublications.org. The phosphorylation and subsequent nuclear translocation of these IRFs drive the transcription of genes encoding interferons and interferon-stimulated genes (ISGs), which are critical for antiviral immunity frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.govaai.orgashpublications.org.

Differential Pathway Activation by TLR7 and TLR8

While TLR7 and TLR8 share significant similarities in their signaling pathways, including MyD88 dependency and the activation of NF-κB and IRFs, they exhibit distinct preferences in downstream pathway activation and cytokine induction profiles, which are also cell-type dependent frontiersin.orgnih.govmdpi.comaai.orgaai.orgaacrjournals.orgnih.gov.

TLR7 Predominantly Activates IRF7 to Induce Type I Interferon (IFN-α/β) Production

TLR7 activation is predominantly associated with the activation of IRF7, leading to a robust production of Type I Interferons (IFN-α and IFN-β) frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.govaai.orgashpublications.orgaai.org. Plasmacytoid dendritic cells (pDCs) are a primary cell type expressing high levels of TLR7 and are known for their significant IFN-α production upon TLR7 stimulation frontiersin.orgfrontiersin.orgaai.orgashpublications.orgaai.orgasm.org. Studies indicate that TLR7-selective agonists are more effective than TLR8-selective agonists in inducing IFN-α and IFN-regulated chemokines from human peripheral blood mononuclear cells (PBMCs) nih.govaai.org.

TLR8 Primarily Induces Proinflammatory Cytokines via NF-κB (e.g., IL-12p70, TNF-α, IL-6, IL-1β, IFN-γ)

In contrast, TLR8 activation primarily drives the production of proinflammatory cytokines through the NF-κB pathway frontiersin.orgnih.govmdpi.comresearchgate.netaai.orgfrontiersin.orgnih.gov. TLR8 is highly expressed in myeloid cells, including monocytes and myeloid dendritic cells (mDCs) frontiersin.orginvivogen.comaai.org. TLR8-selective agonists have been shown to be more effective than TLR7 agonists in inducing proinflammatory cytokines and chemokines such as TNF-α, IL-12, IL-6, and IL-1β nih.govmdpi.comresearchgate.netaai.orgmdpi.comfrontiersin.orgnih.gov. Additionally, TLR8 activation has been linked to the induction of IFN-γ, particularly in NK cells, often mediated by IL-12p70 and IL-18 produced by monocytes mdpi.comfrontiersin.org.

Representative Cytokine Induction Data

The differential activation of TLR7 and TLR8 by specific agonists leads to distinct patterns of cytokine production. While TLR7 agonists preferentially induce Type I Interferons, TLR8 agonists are more potent in inducing proinflammatory cytokines. A dual TLR7/8 agonist, such as this compound, can elicit responses from both pathways, with the relative contribution depending on the specific cellular context and the precise balance of TLR7 and TLR8 engagement.

The following table summarizes representative in vitro findings from studies using TLR7, TLR8, or dual TLR7/8 agonists, illustrating the differential cytokine profiles. Specific data for "this compound" are not available in the provided search results, so data from similar compounds like R848 (a dual TLR7/8 agonist) or selective TLR7/8 agonists are presented as representative findings.

| Cytokine | Primary TLR Activation | Representative Agonist | Typical Induced Levels (pg/mL)* | Cell Type(s) | Reference |

| IFN-α | TLR7 | R848, 3M-001 | 20 - 15,000+ | pDCs, Monocytes | aai.orgashpublications.orgaai.orgasm.org |

| IFN-β | TLR7 | R848 | Not specified | Monocytes | biorxiv.org |

| IL-12p70 | TLR8 | R848, 3M-002 | 40 - 1,000+ | Monocytes, mDCs | biorxiv.orgaai.orgmdpi.comfrontiersin.orgresearchgate.net |

| TNF-α | TLR8 | R848, 3M-002 | 40 - 1,000+ | Monocytes, mDCs | biorxiv.orgaai.orgmdpi.comfrontiersin.orgnih.gov |

| IL-6 | TLR8 | R848, 3M-002 | Not specified | Monocytes, mDCs | aai.orgmdpi.comnih.gov |

| IL-1β | TLR8 | R848, 3M-002 | Not specified | Monocytes | aai.orgmdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.net |

| IFN-γ | TLR8 | R848, ssRNA | Not specified | NK cells, T cells | mdpi.comfrontiersin.org |

Compound List

this compound (Hypothetical compound representing a dual agonist)

R848 (Resiquimod)

3M-001

3M-002

ssRNA

CL075

Loxoribine

Imiquimod

Structure

3D Structure

Properties

IUPAC Name |

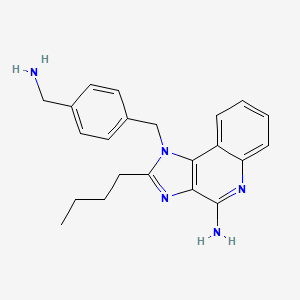

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSKFWHQCNBICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action and Signaling Pathways of Tlr7/8 Agonist 1

Intracellular Signaling Cascades

Differential Pathway Activation by TLR7 and TLR8

Involvement of JNK and p38MAPK in DC Maturation Signalingembopress.org

The activation of dendritic cells by TLR agonists involves complex intracellular signaling networks, including the mitogen-activated protein kinase (MAPK) pathways. Specifically, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are implicated in DC maturation processes. Studies on TLR7 and TLR8 agonists have indicated that JNK and Nuclear Factor-kappa B (NF-κB) positively regulate the expression of maturation markers such as CCR7, CD86, CD83, and CD40, as well as the production of cytokines like IL-6 and IL-12p40 nih.gov. While p38 MAPK activation is associated with the upregulation of maturation markers in response to TLR7 activation, it can exert an inhibitory effect on CD40 expression and IL-12 production when DCs are stimulated through TLR8 nih.gov. These findings, supported by broader research on TLR signaling in DCs, suggest that TLR7/8 Agonist 1, as a dual agonist, would engage these MAPK pathways to modulate DC maturation embopress.org.

Jak/STAT Signaling Pathway Involvement in TLR7-Stimulated DCsembopress.org

The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) signaling pathway is another crucial intracellular cascade activated by TLR engagement in dendritic cells. Research indicates that this pathway is involved in regulating CD40 expression and cytokine production in TLR7-stimulated DCs. Conversely, the Jak/STAT pathway has been shown to negatively regulate CD83 expression and cytokine secretion in DCs activated via TLR8 nih.gov. This differential involvement highlights how TLR7 and TLR8 activation, even within the same cell type, can lead to distinct downstream signaling outcomes, influencing the specific immune responses generated nih.govembopress.org.

Cytokine and Chemokine Induction

This compound is known to induce the production of a range of cytokines and chemokines, which are critical for orchestrating innate and adaptive immune responses. These effects have been observed in both human peripheral blood mononuclear cells (PBMCs) and in vivo in mouse models.

Increased Levels of TNF-α, IFN-γ, IL-12p40, CCL4 in Human PBMCsnih.govoup.com

Stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound leads to a significant increase in the levels of key inflammatory cytokines and chemokines. Specifically, studies have reported a biphasic induction of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-12p40 (IL-12p40), and Chemokine (C-C motif) ligand 4 (CCL4) in human PBMCs following treatment with this compound biomol.comcaymanchem.comcaymanchem.com. These cytokines and chemokines are instrumental in promoting cell-mediated immunity, activating immune cells, and directing immune cell trafficking to sites of infection or inflammation.

Data Table 1: Cytokine and Chemokine Induction in Human PBMCs by this compound

| Cytokine/Chemokine | Observed Effect | Cell Type | References |

| TNF-α | Increased levels | Human PBMCs | biomol.com, caymanchem.com, caymanchem.com |

| IFN-γ | Increased levels | Human PBMCs | biomol.com, caymanchem.com, caymanchem.com |

| IL-12p40 | Increased levels | Human PBMCs | biomol.com, caymanchem.com, caymanchem.com |

| CCL4 | Increased levels | Human PBMCs | biomol.com, caymanchem.com, caymanchem.com |

Increased Serum Levels of IL-12p40 and CXCL10 in Micenih.gov

In vivo studies conducted in mice have demonstrated that administration of this compound results in elevated serum levels of specific immune mediators. Treatment with this compound has been shown to increase serum concentrations of IL-12p40 and Chemokine (C-X-C motif) ligand 10 (CXCL10) biomol.comcaymanchem.comcaymanchem.com. These findings indicate that the agonist elicits a systemic immune response in vivo, characterized by the release of pro-inflammatory cytokines and chemokines that can influence immune cell recruitment and activation.

Data Table 2: Cytokine and Chemokine Induction in Mice by this compound

| Cytokine/Chemokine | Observed Effect | Sample Type | References |

| IL-12p40 | Increased serum levels | Mouse serum | biomol.com, caymanchem.com, caymanchem.com |

| CXCL10 | Increased serum levels | Mouse serum | biomol.com, caymanchem.com, caymanchem.com |

Compound List:

this compound (hydrochloride)

Resiquimod (R-848)

Imiquimod

3M-002

ssRNA

Immunological Effects and Cellular Responses

Activation and Maturation of Antigen-Presenting Cells (APCs)

TLR7/8 agonist 1 plays a crucial role in the activation and maturation of professional antigen-presenting cells (APCs), such as dendritic cells, monocytes, and macrophages. acs.orgoup.com These cells are essential for processing and presenting antigens to T lymphocytes, thereby bridging the innate and adaptive immune systems. nih.gov

Dendritic cells are potent APCs that are profoundly influenced by TLR7/8 agonists. researchgate.net Stimulation with these agonists triggers a maturation process that enhances their ability to initiate T-cell responses. nih.govresearchgate.net Systemic administration of the TLR7/8 agonist R848 has been shown to upregulate TLR7 expression in dendritic cells and enhance their activation. researchgate.net

A hallmark of DC maturation induced by TLR7/8 agonists is the increased surface expression of co-stimulatory molecules. nih.gov Following stimulation with agonists like R848, monocyte-derived DCs exhibit heightened expression of HLA-DR, CD80, CD83, and CD86. researchgate.net This upregulation is a consistent finding across various studies. For instance, activation of TLR7 and TLR8 has been shown to up-regulate CD40, CD86, and CD83 expression. nih.gov The combination of a TLR7/8 agonist with other stimuli can lead to even higher expression of CD80, CD86, CD83, CD40, CD54, and HLA-DR. nih.gov Dendritic cells matured with a TLR7/8 agonist (TLR-mDCs) are characterized by a predominance of co-stimulatory molecules like CD80 and CD86. ashpublications.org

Table 1: Upregulation of Co-stimulatory Molecules on Dendritic Cells by TLR7/8 Agonists

| Co-stimulatory Molecule | Effect of TLR7/8 Agonist Stimulation | Source(s) |

|---|---|---|

| CD40 | Increased Expression | nih.govnih.gov |

| CD80 | Increased Expression | researchgate.netnih.govashpublications.org |

| CD83 | Increased Expression | nih.govresearchgate.net |

| CD86 | Increased Expression | nih.govresearchgate.netashpublications.org |

| CD54 (ICAM-1) | Increased Expression | nih.gov |

| HLA-DR | Increased Expression | researchgate.netnih.gov |

The activation of TLR7/8 boosts antigen presentation by DCs. acs.org TLR7/8 agonists can stimulate inflammatory monocyte-derived cells to become potent antigen-presenting DCs. nih.gov Studies using TLR7 agonist-protein conjugates have demonstrated that this stimulation leads to the cross-priming of CD8+ T cells, a process where exogenous antigens are presented on MHC class I molecules. nih.gov This enhanced capacity for antigen presentation is crucial for generating robust cell-mediated immunity. nih.govacs.org

Treatment with TLR7/8 agonists can lead to an expansion of DC populations. Systemic treatment with the TLR7/8 agonist R848 has been associated with a marked increase in mature classical dendritic cells in the bone marrow. nih.gov In the context of an immune response, when an antigen is co-administered with a TLR8 agonist, a greater number of monocyte-derived DCs are observed carrying the antigen into the draining lymph nodes and spleens. nih.gov Furthermore, TLR7 agonist-antigen conjugates have been shown to regulate the recruitment and accumulation of Langerhans cells and CD8α+ DCs in the draining lymph nodes. nih.gov

Human monocytes, which express both TLR7 and TLR8, are key targets for this compound. oup.com TLR7 and TLR8 agonists are known to activate monocytes and macrophages, although the specific responses can differ depending on the agonist and the cell type. nih.govcgu.edu.tw For instance, TLR8 agonists can activate NF-κB-mediated pathways in THP-1 monocytes. nih.govcgu.edu.tw These agonists can induce human monocytes to mature into macrophages. oup.com TLR8 agonists, in particular, stimulate newly recruited monocyte-derived cells, transforming them into potent APCs. nih.gov

Macrophages exhibit significant plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. TLR7/8 agonists are potent drivers of M1 polarization. nih.govscribd.com The TLR7/8 agonist R848, has been identified as a powerful inducer of the M1 phenotype in vitro. nih.govresearchgate.net Nanoparticles loaded with R848 have been shown to effectively repolarize tumor-associated macrophages (TAMs), which often have an immune-suppressive M2-like phenotype, towards the anti-tumorigenic M1-like phenotype. scribd.comnih.govauajournals.org This shift in the macrophage phenotype is a critical component of the anti-tumor immune response elicited by these agonists. nih.gov

Table 2: Summary of TLR7/8 Agonist Effects on Antigen-Presenting Cells

| Cell Type | Key Effects | Specific Findings | Source(s) |

|---|---|---|---|

| Dendritic Cells (DCs) | Activation and Maturation | Upregulation of CD40, CD80, CD83, CD86, CD54, HLA-DR. | nih.govresearchgate.netnih.govashpublications.org |

| Enhanced Antigen Presentation | Boosts cross-presentation to CD8+ T cells. | acs.orgnih.gov | |

| Increased Numbers | Increased DCs in bone marrow and draining lymph nodes. | nih.govnih.gov | |

| Monocytes | Activation and Differentiation | Mature into macrophages; activation of NF-κB pathways. | nih.govoup.comnih.gov |

| Macrophages | M1 Polarization | Potent driver of M1 phenotype, repolarizing M2-like TAMs. | nih.govnih.govauajournals.org |

Monocyte and Macrophage Activation

Enhanced Cytokine Production

Stimulation of immune cells with this compound results in the significant production of a variety of cytokines, which are crucial for orchestrating both innate and adaptive immunity. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that this agonist can induce the secretion of several key cytokines.

Small-molecule imidazoquinoline-based TLR7/8 agonists are recognized for their capacity to trigger the release of high levels of cytokines such as TNF-α, IFN-γ, IL-6, IL-12, and type I interferon. nih.govresearchgate.net This robust cytokine induction is a hallmark of the activation of a Th1-mediated immune response. nih.govresearchgate.net Specifically, the this compound has been shown to induce the production of TNF-α and IFN-γ in in vitro studies. nih.gov When incorporated into a nanogel delivery system with the model antigen ovalbumin (OVA), the formulation containing this compound (referred to as IMDQ in the study) led to the highest secretion of TNF-α and IFN-γ from bone marrow-derived dendritic cells (BMDCs). nih.gov

| Cell Type | Agonist Formulation | Induced Cytokines | Reference |

| Human PBMCs | Imidazoquinoline TLR7/8 agonists | TNF-α, IFN-γ, IL-6, IL-12, Type I Interferon | nih.govresearchgate.net |

| Murine BMDCs | Nanogel with this compound (IMDQ) and OVA | TNF-α, IFN-γ | nih.gov |

Modulation of Lymphocyte Responses

Beyond its impact on cytokine production, this compound plays a significant role in modulating the activity of various lymphocyte populations, including Natural Killer (NK) cells and T cells. This modulation is critical for the subsequent effector functions of the adaptive immune system.

Natural Killer (NK) Cell Activation and Cytotoxicity

TLR7/8 agonists are known to activate NK cells, enhancing their cytotoxic capabilities. Studies have shown that these agonists can increase the expression of activation markers and degranulation markers on NK cells. For instance, treatment of human PBMCs with certain TLR7/8 agonists led to a significant improvement in the expression of the activation marker CD69 and the degranulation marker CD107a on NK cells. researchgate.net Furthermore, the secretion of IFN-γ by NK cells was also significantly enhanced. researchgate.net This activation of NK cells is a crucial component of the anti-tumor immune response. nih.gov

| Cell Population | Marker/Function | Effect of TLR7/8 Agonist | Reference |

| Human NK cells | CD69 Expression | Significantly increased | researchgate.net |

| Human NK cells | CD107a Expression (Degranulation) | Significantly increased | researchgate.net |

| Human NK cells | IFN-γ Secretion | Significantly increased | researchgate.net |

T Cell Responses

This compound significantly influences the nature and magnitude of T cell responses, promoting a Th1-polarized immune environment and enhancing the generation and activity of cytotoxic T lymphocytes (CTLs).

The activation of TLR7/8 by agonists is a key driver of Th1-like immune responses, which are characterized by the production of IFN-γ by CD4+ T cells and the promotion of IgG2-producing B cells. researchgate.net The cytokine milieu induced by TLR7/8 agonists, particularly the production of IL-12 and type I interferons, is instrumental in skewing the immune response towards a Th1 phenotype. nih.govmdpi.com This Th1 polarization is crucial for effective cell-mediated immunity against intracellular pathogens and tumors. nih.gov Studies have shown that treatment with a TLR7 agonist can amplify a Th1-mediated immune response, characterized by increased IFN-γ production. oncotarget.com

A critical outcome of the immune stimulation by this compound is the enhanced production and activity of cytotoxic T lymphocytes (CTLs). The Th1-polarizing cytokines induced by the agonist, such as IL-12 and IFN-γ, are known to promote the differentiation and proliferation of CTLs. nih.gov Formulations containing this compound (IMDQ) have been shown to favor the induction of a CD8+ T cell immune response. nih.gov Specifically, a nanovaccine containing IMDQ and OVA was found to significantly boost the proliferation of OT-1/CD8+ T cells, likely due to the increased secretion of TNF-α and IFN-γ. nih.gov Furthermore, radiotherapy-activated this compound increased the percentage of IFN-γ+ and Granzyme B+ CD8+ T cells, indicating enhanced cytotoxic activity. researchgate.net

| T Cell Subset | Effect of this compound (IMDQ) | Key Mediators | Reference |

| CD8+ T cells | Enhanced proliferation | TNF-α, IFN-γ | nih.gov |

| CD8+ T cells | Increased IFN-γ and Granzyme B expression | Radiotherapy activation | researchgate.net |

A key indicator of an effective anti-tumor immune response is the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. Treatment with TLR7/8 agonists has been shown to promote this crucial step. Intratumoral administration of a TLR7 agonist has been observed to increase the infiltration of CD8+ T-cells. mdpi.com Combination therapy involving an imidazoquinoline TLR7/8 agonist (IMDQ) was found to induce high infiltration levels of CD8+ T cells into the tumor. nih.gov This increased infiltration of CTLs is a direct consequence of the broad immune activation initiated by the TLR7/8 agonist, including the production of chemokines that attract these effector cells to the tumor site.

| Tumor Model | Treatment | Outcome | Reference |

| General | Intratumoral TLR7 agonist | Increased CD8+ T-cell infiltration | mdpi.com |

| Not specified | Combination therapy with IMDQ | High infiltration levels of CD8+ T cells | nih.gov |

Reversal of Suppressive Function of Regulatory T cells (Tregs)

Toll-like receptor (TLR) ligands play a significant role in modulating the suppressive function of regulatory T cells (Tregs), which is a critical factor in anti-tumor immunity. nih.gov The activation of TLR7 has been shown to inhibit tumor growth by promoting the proliferation of CD4+ T cells and, crucially, by reversing the suppressive activity of Tregs through the action of dendritic cells (DCs). nih.gov One study demonstrated that the TLR7 ligand Loxoribine could condition DCs to overcome Treg-mediated suppression. nih.gov This effect was found to be dependent on IL-6, as neutralizing this cytokine nullified the ability of Loxoribine-treated DCs to reverse Treg suppression. nih.gov

However, the efficacy of TLR7/8 agonists in this context can be specific to the immunological environment. In a study related to human follicular lymphoma, a type of B-cell lymphoma, agonists for TLR7/8 were found to be ineffective at blocking the suppressive function of Tregs. oup.com In that particular study, other TLR ligands, such as those for TLR2, TLR5, and TLR9, did potently block Treg suppression and restore the function of tumor-specific effector T cells, whereas TLR7/8 agonists did not show this effect. oup.com

B Cell Activation

The activation of B cells via Toll-like receptors is a key component of both innate and adaptive immunity. nih.govnih.gov Human B cells express several TLRs, including TLR7 and TLR8, and respond to stimulation by producing a wide array of cytokines, such as interleukins (IL-1α, IL-1β, IL-6, IL-10) and various inflammatory proteins. nih.govfrontiersin.org This response is typically more pronounced in memory B cells (CD27+) compared to naive B cells. nih.gov

However, the response of B cells to TLR7/8 agonists can be complex and subject to regulatory mechanisms. In one study investigating sheep peripheral blood mononuclear cells (PBMCs), stimulation with a TLR7/8 agonist (ORNs or imiquimod) alone did not induce B cell proliferation or IgM responses, which were seen with the TLR9 agonist CpG. nih.gov Interestingly, co-stimulation of PBMCs with agonists for both TLR7/8 and TLR9 resulted in a significant reduction in the CpG-induced B cell proliferation and IgM responses. nih.gov This suggests a potential cross-talk between TLRs that can lead to a down-regulation of the immune response, possibly to prevent overstimulation. nih.gov Furthermore, some research indicates that B cells may not be primary responders to TLR7/8 stimulation in terms of cytokine production when compared to myeloid cells. oup.com In studies stimulating human PBMCs, T and B cells did not show significant intracellular cytokine expression in response to TLR7 or TLR8 agonists, in contrast to strong responses from monocytes and dendritic cells. oup.com

Induction of Antiviral Immunity

TLR7 and TLR8 are crucial sensors of single-stranded viral RNA, and their activation triggers downstream signaling pathways that lead to the induction of potent antiviral immune responses. frontiersin.orgnih.gov This involves the production of type I interferons and other proinflammatory cytokines that are essential for controlling viral infections. frontiersin.orgnih.gov

Blockage of Viral Replication (e.g., Zika Virus)

The activation of TLR7/8 has been identified as a potent mechanism for inhibiting the replication of Zika virus (ZIKV), an emerging pathogen linked to neurological disorders. nih.govnih.gov In studies involving monocytes and macrophages, the TLR7/8 agonist R848 (resiquimod) was found to be the most powerful inhibitor of ZIKV replication among various TLR agonists tested. nih.gov

The antiviral effect is mediated through the induction of specific host proteins. nih.govnih.gov RNA sequencing analysis revealed that R848 strongly induces the expression of several genes, most notably viperin. nih.gov Viperin is an interferon-stimulated gene known for its broad antiviral activity. nih.gov The TLR7/8 agonist-induced expression of viperin effectively blocks ZIKV replication in myeloid cells by preventing the synthesis of viral RNA and proteins. nih.govnih.gov Further experiments confirmed viperin's critical role; rendering microglial cells resistant to ZIKV infection when viperin was expressed, and conversely, knocking out the viperin gene in macrophages removed this block to infection. nih.gov This highlights the potential of TLR7/8 agonists as a therapeutic strategy for ZIKV infection. nih.govnih.gov

Reversal of HIV-1 Latency

A major obstacle to curing HIV-1 infection is the persistence of a latent reservoir of the virus in resting CD4+ T cells, which is not targeted by antiretroviral therapy (ART). unc.edueurekalert.org A key strategy, known as "shock and kill," aims to reactivate this latent virus, making the infected cells visible to the immune system for elimination. unc.edujci.org TLR7 and TLR8 agonists have emerged as promising latency-reversing agents (LRAs). nih.govjci.org

These agonists can reactivate latent HIV-1 through multiple mechanisms. frontiersin.orgnih.gov Some TLR7/8 agonists can act indirectly. frontiersin.org While they may not directly stimulate latently infected resting CD4+ T cells, they activate other immune cells like monocytes, macrophages, and dendritic cells. frontiersin.orgjci.org This activation leads to the secretion of proinflammatory cytokines, particularly TNF-α. frontiersin.orgnih.govjci.org TNF-α then acts in a paracrine manner to reactivate latent HIV-1 in the reservoir T cells. frontiersin.orgjci.org Studies have shown that novel TLR7/8 dual agonists can potently reactivate latent HIV-1 from PBMCs of patients on suppressive ART, and this effect is linked to the release of cytokines like TNF-α and IFN-α. nih.gov The TLR7 agonist GS-9620, for example, has been shown to induce transient viremia in SIV-infected macaques on ART, indicating successful latency reversal. nih.govunc.edu

| Agonist | Target TLR(s) | Mechanism of Action | Reference |

|---|---|---|---|

| GS-9620 | TLR7 | Induces immune activation and cytokine secretion, leading to latency reversal. | nih.govjci.org |

| D018, C142 | TLR7/8 dual | Indirectly activate latent reservoirs via TNF-α secretion from other immune cells. | nih.gov |

| R848 (Resiquimod) | TLR7/8 dual | Activates latent HIV-1 in monocytic cell lines and PBMCs. | frontiersin.org |

Research Methodologies and Techniques

Structural and Computational Approaches

Molecular Dynamics (MD) Calculations for Synergy Mechanism Elucidation

Molecular Dynamics (MD) simulations offer a powerful computational approach to investigate the dynamic interactions of molecules with their biological targets at an atomic level. For TLR7/8 agonist 1, MD calculations are instrumental in understanding how this compound interacts with the TLR7 and TLR8 receptors, and crucially, how these interactions might lead to synergistic effects when combined with other molecules or delivery systems.

Studies have utilized computational analysis, including MD simulations, to explore the binding modes and interactions of TLR7/8 agonists with the TLR7 receptor. For instance, simulations have demonstrated that modifications to the agonist structure, such as in the case of C12-TLRa, can form multiple interactions with the TLR7 receptor, including hydrogen bonding and π–π stacking, which are similar to those observed with this compound upenn.eduresearchgate.net. These simulations help to identify key residues involved in binding and to understand the conformational changes induced in the receptor upon ligand binding. By analyzing the trajectories of these simulations, researchers can gain insights into the dynamic stability of the agonist-receptor complex and the pathways through which activation occurs. This detailed understanding is crucial for deciphering the molecular basis of synergy, where the combined effect of this compound with other components might lead to enhanced immune responses beyond the additive effects of individual components. Such dynamic insights can reveal how the compound might prime antigen-presenting cells (APCs) or modulate the microenvironment to amplify the efficacy of co-administered antigens or other immune modulators.

Computer-Aided Design of Novel Agonists

Computer-Aided Drug Design (CAD) methodologies play a pivotal role in the rational development of new and improved TLR7/8 agonists, often using existing compounds like this compound as benchmarks or starting points. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are employed to predict binding affinities, identify key structural features responsible for activity, and design novel molecules with desired properties.

The structure of this compound, characterized by its imidazoquinoline core, serves as a foundational scaffold for designing new agonists biomol.commedchemexpress.combiosynth.comcaymanchem.comambeed.com. Research has focused on modifying this core structure to enhance potency, selectivity, or to improve pharmacokinetic properties. For example, studies have explored lipidated imidazoquinoline derivatives to modulate adjuvant activity and reduce systemic toxicity nih.gov. Computational analysis, including simulations that mimic interactions with the TLR7 receptor, has been used to guide the synthesis of these novel compounds upenn.eduresearchgate.net. By comparing the binding interactions of known agonists like this compound with potential new candidates, researchers can iteratively refine molecular designs to achieve specific therapeutic goals, such as developing agonists with tailored immune-stimulating profiles for vaccine adjuvants or cancer immunotherapies. The goal is to create compounds that retain or enhance the desired immunostimulatory effects while minimizing off-target effects, a common challenge with potent immune modulators acs.org.

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| Formal Name | 1-[[4-(aminomethyl)phenyl]methyl]-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, dihydrochloride (B599025) | biomol.comcaymanchem.com |

| CAS Number | 1620278-72-9 | biomol.commedchemexpress.com |

| Synonyms | Toll-Like Receptor 7/8 Agonist 1, this compound dihydrochloride | biomol.commedchemexpress.com |

| Molecular Formula | C22H25N5 • 2HCl | caymanchem.com |

| Formula Weight | 432.4 g/mol | biomol.comcaymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Solubility | DMSO: soluble | caymanchem.com |

| λmax (nm) | 229, 247, 310, 323 | biomol.comcaymanchem.com |

| Receptor Activity | Dual agonist of TLR7 and TLR8 | biomol.comcaymanchem.com |

| EC50 (TLR7) | 50 nM (in cell-based assays) | biomol.comcaymanchem.com |

| EC50 (TLR8) | 55 nM (in cell-based assays) | biomol.comcaymanchem.com |

Table 2: Computational Interaction Features with TLR7 Receptor (Simulated)

| Interaction Type | Residue Involved | Agonist Moiety | Reference |

| Hydrogen Bonding | Asp555 | Agonist | upenn.eduresearchgate.net |

| Hydrogen Bonding | Thr586 | Agonist | upenn.eduresearchgate.net |

| π–π Stacking | Phe408 | Agonist | upenn.eduresearchgate.net |

Note: These interaction features are based on simulations of modified agonists (e.g., C12-TLRa) and comparisons drawn to this compound.

Compound Name List:

this compound

1-[[4-(aminomethyl)phenyl]methyl]-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, dihydrochloride

Toll-Like Receptor 7/8 Agonist 1

C12-TLRa (a modified derivative used in computational studies)

Therapeutic Applications and Strategies

Vaccine Adjuvants

Induction of Preferential Immune Polarization (e.g., Th1 responses)

TLR7/8 Agonist 1 is instrumental in driving the polarization of immune responses, particularly towards a T helper 1 (Th1) phenotype. Activation of Toll-like receptors 7 and 8 by this agonist leads to the production of key cytokines that promote Th1 immunity invivogen.comresearchgate.net. Specifically, TLR7/8 agonists are known to induce the secretion of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) invivogen.comcaymanchem.com. IL-12p70, a critical cytokine in this pathway, is essential for enhancing Th1-polarized immune responses and promoting cytotoxic T cell proliferation and memory oup.com. Studies indicate that TLR7/8 agonists can skew antibody responses towards a Th1 IgG2a profile, moving away from a Th2 IgE response, a crucial feature mediated by cytokines like IFN-α and IL-12 invivogen.com. Furthermore, combinations of TLR7/8 agonists with other immune-modulating agents, such as C-type lectin receptor agonists, have demonstrated synergistic effects in promoting Th1 polarization in dendritic cells nih.govaai.org. The compound INI-4001, a lipidated TLR7/8 ligand, when co-delivered with TLR4 ligands, also promotes Th1-mediated immunity inimmune.com. Resiquimod (R848), a well-characterized TLR7/8 agonist, has been shown to induce robust proliferation of cytotoxic T lymphocytes (CTLs), B cells, and Natural Killer (NK) cells, responses particularly suited for antiviral immunity pnas.org.

Table 1: Cytokine and Chemokine Induction in Human PBMCs by this compound

| Induced Molecule | Observation |

| TNF-α | Increased levels |

| IFN-γ | Increased levels |

| IL-12p40 | Increased levels |

| CCL4 | Increased levels |

Data based on findings for this compound in human peripheral blood mononuclear cells (PBMCs) caymanchem.com.

Optimized Co-adjuvant Formulations

To maximize the therapeutic efficacy and minimize potential systemic toxicity, this compound is being investigated within optimized co-adjuvant formulations researchgate.netoup.com. The primary objectives of these formulations include reducing the required number of vaccine doses, enabling the use of lower antigen doses, and achieving immune polarization that cannot be attained by single adjuvants oup.com. Promising innovations in formulation and delivery systems involve strategies such as lipidation, encapsulation within nanoparticles (e.g., polymersomes), adsorption onto alum adjuvants, and conjugation to polymers or antigens researchgate.netoup.com. For instance, lipidation approaches, exemplified by compounds like 3M-052, are designed for slow dissemination from the injection site oup.com. Encapsulation in nanoparticles offers another avenue for controlled release and targeted delivery oup.com. Furthermore, synergistic combinations with other adjuvants, such as TLR4 agonists, are being explored to enhance immune responses researchgate.netoup.comfrontiersin.org. The development of positively charged liposome (B1194612) formulations, such as ProLNG-001, containing cholesterol-conjugated resiquimod, aims to improve immune efficacy and reduce toxicity mdpi.com. Silica (B1680970) nanoparticles are also being utilized as a platform for the co-delivery of TLR7/8 agonists like INI-4001, demonstrating enhanced immunogenicity and Th1/Th17-polarized T cell responses inimmune.com.

Table 2: In Vivo Effects of this compound in Mice

| Measured Parameter | Observation |

| Serum IL-12p40 | Increased levels |

| Serum CXCL10 | Increased levels |

| Dendritic Cells (injection-site proximal lymph node) | Increased number |

Data based on findings for this compound in mouse models caymanchem.com.

Antiviral Therapies

This compound holds significant promise in the development of novel antiviral therapies, particularly in the context of HIV-1, by both reversing viral latency and potentiating the host's antiviral immune response.

Antiviral Therapies

HIV-1 Latency Reversal Agents

The reactivation of latent HIV-1 reservoirs is a critical hurdle in achieving a functional cure for HIV infection. TLR7, TLR8, and TLR9 agonists are considered promising candidates for latency reversal strategies due to their ability to reactivate latent proviruses, thereby making infected cells susceptible to immune clearance life-science-alliance.orgmednexus.org. TLR7/8 agonists can indirectly activate latently infected CD4+ T cells by stimulating dendritic cells and monocytes to secrete cytokines such as TNF-α and IFN-α mednexus.org. Studies have shown that TLR7/8 dual and TLR8-specific agonists can indeed induce HIV-1 latency reversal nih.gov. Furthermore, TLR8 agonists may contribute to reversing T cell exhaustion, a state that impairs the immune system's ability to control infected cells asm.org. The combination of prostratin (B1679730) with a TLR8 agonist has demonstrated enhanced potency in reversing HIV latency in primary cells from HIV-infected patients asm.org. TLR7/8 agonists are recognized as potent agents capable of reactivating and reversing HIV-1 latent reservoirs in individuals undergoing antiretroviral therapy nih.gov.

Potentiation of Antiviral Immune Response

Beyond latency reversal, this compound actively enhances the host's antiviral immune response. By activating APCs, it boosts antigen-specific antibody production and steers immunity towards a Th1 response, which is crucial for controlling viral infections researchgate.netfrontiersin.org. The antiviral effects are largely mediated through TLR7 activation in plasmacytoid dendritic cells (pDCs), leading to IFN-α secretion, and through TLR8 activation in myeloid dendritic cells (mDCs), which shapes both innate and adaptive immunity frontiersin.org. The production of type I interferons and pro-inflammatory cytokines induced by TLR7/8 agonists plays a vital role in inhibiting viral replication and survival invivogen.commit.edu. Combining TLR7/8 agonists with TLR4 agonists has been shown to synergistically upregulate cytokines like IFN-γ, IL-12p70, and IFN-α, thereby augmenting Th1-mediated immune responses effective against viral infections frontiersin.org. Moreover, the combination of TLR7/8 and TLR9 agonists in adjuvant formulations has led to higher titers of binding, neutralizing, and antibody-dependent cellular cytotoxicity (ADCC)-mediating antibodies against HIV-1 envelope proteins asm.org. The robust CTL, B-cell, and NK-cell proliferation induced by TLR7/8 agonists like Resiquimod (R848) further underscores their role in bolstering antiviral immunity pnas.org.

Compound List:

This compound : 1-[[4-(aminomethyl)phenyl]methyl]-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, dihydrochloride (B599025) (CAS Number: 1620278-72-9)

Resiquimod (R848) : A known TLR7/8 agonist.

Imiquimod : A known TLR7 agonist.

CL075 (3M-002) : A synthetic thiazoquinoline with specific TLR8 activity.

3M-052 : A lipidated TLR7/8-activating imidazoquinoline.

GS-9620 : A TLR7-specific agonist.

GS-986 : A TLR7 agonist.

INI-4001 : A novel lipidated TLR7/8 ligand.

ProLNG-S : Cholesterol-conjugated resiquimod.

ProLNG-001 : A positively charged liposome formulation of ProLNG-S.

TDB (Trehalose-6,6-dibehenate) : A Mincle agonist.

MPLA (Monophosphoryl lipid A) : A TLR4 agonist.

GLA-AF (Glycopyranosyl lipid adjuvant aqueous formulation) : A lipid-based TLR4 agonist.

SMU-Z1 : A novel small-molecule TLR2 agonist.

Drug Delivery Systems and Formulations

Targeted Delivery Approaches

Photo-Controlled Agonists for Spatial and Temporal Activation

Controlling the precise location and timing of immune system activation is crucial for maximizing therapeutic efficacy and minimizing unwanted side effects. Researchers have explored photo-caging strategies to achieve this with TLR7/8 agonists acs.orgnih.govnih.govacs.org. This approach involves chemically modifying the active agonist molecule by attaching a "caging" group that renders it inactive. Upon exposure to specific wavelengths of light, such as ultraviolet (UV) light or two-photon excitation, the caging group is cleaved, releasing the active TLR7/8 agonist acs.orgnih.govnih.govacs.org.

This photo-activation method allows for the selective stimulation of immune cells within a defined area and at a specific time point. Studies have demonstrated that these protected agonists exhibit suppressed TLR activity until illuminated, after which they regain their ability to activate signaling pathways, such as NF-κB production acs.orgnih.govacs.org. This technique has been validated in both model cell lines and primary dendritic cells, showing the potential to control immune cell activation with high spatial and temporal precision acs.orgnih.govnih.govacs.org. Such photo-controlled agonists offer a powerful tool for dissecting TLR signaling pathways and for developing targeted immunotherapies.

Impact of Delivery Systems on Pharmacokinetics and Pharmacodynamics

The systemic administration of small-molecule TLR7/8 agonists often leads to rapid clearance, limited bioavailability at the target site, and potential for systemic inflammatory responses, including cytokine release syndrome thno.orgmdpi.comresearchgate.netacs.orgnih.govtandfonline.com. To address these limitations, a variety of sophisticated drug delivery systems have been developed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these compounds.

Delivery System Strategies and Their Impact:

Lipidation and Nanoparticle Encapsulation: Approaches such as lipidation, exemplified by compounds like 3M-052, are designed for slow dissemination from the injection site oup.comresearchgate.net. Furthermore, encapsulating TLR7/8 agonists within nanoparticles, including polymersomes, silica (B1680970) nanoparticles (SNPs), poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and cyclodextrin (B1172386) nanoparticles (CDNPs), has proven effective thno.orgmdpi.comresearchgate.netacs.orgoup.comresearchgate.net. These systems can improve drug solubility, control distribution, protect the agonist from degradation, and localize its effects to the tumor microenvironment or lymph nodes thno.orgmdpi.comresearchgate.netacs.org. For instance, nanoparticle formulations can lead to prolonged and elevated levels of type I interferons compared to free agonists, while also reducing systemic cytokine release and associated toxicity acs.org.

Conjugation Strategies: Conjugating TLR7/8 agonists to polymers, proteins, or antibodies (e.g., antibody-drug conjugates, ADCs) offers another avenue for targeted delivery oup.comresearchgate.netacs.org. Antibody-conjugated TLR7/8 agonists have shown enhanced secretion of proinflammatory cytokines and improved therapeutic effects in preclinical models, with demonstrated tumor-specific free drug release and prolonged activation of myeloid cells within the tumor microenvironment acs.org.

Sustained Release Formulations: Novel hydrogel formulations have been employed to achieve sustained delivery of TLR7/8 agonists directly within tumors, ensuring prolonged therapeutic presence and potentially enabling more tolerable dosing schedules youtube.com.

These advanced delivery systems aim to improve the PK profile by retaining the agonist at the desired location, controlling its release rate, and reducing systemic exposure. This controlled release mechanism can significantly enhance the agonist's therapeutic activity and improve its safety profile by minimizing off-target immune activation thno.orgmdpi.comacs.orgnih.govoup.comacs.orgyoutube.cominimmune.com.

Comparative Agonist Potency:

Clinical Development and Future Directions

Current Clinical Trials for TLR7/8 Agonists

Numerous clinical trials are underway to assess the efficacy and safety of TLR7/8 agonists, often in combination with immune checkpoint inhibitors.

Several TLR7/8 agonists are in Phase 1 or 2 clinical trials for solid tumors. These studies aim to establish safety, determine optimal dosing, and gather preliminary efficacy data.

TransCon TLR7/8 Agonist: Developed by Ascendis Pharma, this investigational agent is designed for sustained, localized release of resiquimod. The transcendIT-101 study (Phase 1/2) is evaluating TransCon TLR7/8 Agonist as monotherapy or in combination with pembrolizumab (B1139204) in patients with advanced solid tumors. Early data suggest target immune system engagement and early signs of clinical activity delveinsight.comascendispharma.combmj.combiospace.comlarvol.comucsf.edu.

BDB001: Developed by Seven and Eight Biopharmaceuticals, BDB001 is an intravenously administered TLR7/8 dual agonist. Phase 1 trials have shown it to be well-tolerated and capable of inducing robust systemic immune activation, leading to clinical responses in solid tumors, including in patients refractory to anti-PD-(L)1 therapy. It is being evaluated in combination with pembrolizumab and atezolizumab delveinsight.comlarvol.comascopubs.orgbmj.combmj.comlarvol.com.

BDC-1001: Bolt Biotherapeutics is developing BDC-1001, an immune-stimulating antibody conjugate (ISAC) that combines a HER2-targeting antibody with a TLR7/8 agonist. This approach aims to deliver the agonist locally to HER2-expressing tumors. Phase 1/2 trials are evaluating BDC-1001 in patients with HER2-expressing solid tumors, both as monotherapy and in combination with nivolumab, demonstrating promising clinical activity and tumor shrinkage delveinsight.comboltbio.combmj.comboltbio.comboltbio.com.

EIK1001: Developed by Eikon Therapeutics, EIK1001 is a TLR7/8 co-agonist being investigated in Phase 1/2 trials, often in combination with pembrolizumab or atezolizumab, for advanced solid tumors. Preliminary efficacy data have shown encouraging responses, even in heavily pretreated patients biospace.comeikontx.comfirstwordpharma.comaacrjournals.org.

While much of the current focus is on solid tumors, TLR7/8 agonists are also being explored for their potential in hematologic malignancies. Preclinical studies have indicated efficacy in certain blood cancers, such as acute myeloid leukemia (AML), and ongoing research is investigating their role in conditions like chronic lymphocytic leukemia (CLL) mdpi.com. One study evaluated the TLR7 agonist 852A in patients with relapsed hematologic malignancies, showing sustained tolerability and clinical activity nih.gov.

The clinical translation of TLR7/8 agonists presents challenges, primarily related to achieving an optimal therapeutic window. While these agents can potently activate the immune system, systemic administration can lead to dose-limiting toxicities, such as cytokine release syndrome and flu-like symptoms, which can limit their efficacy patsnap.comthno.orgresearchgate.netmdpi.com. Strategies to overcome these challenges include developing novel derivatives and optimizing delivery methods to enhance local immune activation while minimizing systemic exposure thno.orgresearchgate.net.

Investigational Approaches

To maximize the therapeutic potential of TLR7/8 agonists, researchers are exploring innovative strategies in their development and application.

The development of new TLR7/8 agonist molecules is a key area of research. This includes creating derivatives with varying ratios of TLR7 and TLR8 activity, improving pharmacokinetic profiles, and designing novel chemical scaffolds. Structure-activity relationship (SAR) studies are crucial in this process, guiding the synthesis of compounds with enhanced potency and selectivity rsc.orgmdpi.comfigshare.comacs.orgnih.govacs.org. For instance, the creation of antibody-drug conjugates (ADCs) incorporating TLR7/8 agonists, such as BDC-1001, aims to achieve targeted delivery to tumor sites boltbio.combmj.com. Other approaches involve conjugating agonists to nanoparticles or utilizing hydrogel formulations to control drug release and localization thno.orgresearchgate.netnih.gov.

Optimizing how and when TLR7/8 agonists are administered is critical for their clinical success. While some agonists are explored for intravenous delivery, others are designed for sustained intratumoral injection to maintain high local concentrations and reduce systemic exposure. The development of long-acting prodrugs, like TransCon TLR7/8 Agonist, allows for sustained release over weeks from a single intratumoral injection delveinsight.comascendispharma.combiospace.com. Research is ongoing to compare the efficacy and tolerability of different administration routes, such as intravenous versus intratumoral delivery, to best leverage the immunomodulatory properties of these compounds delveinsight.comacs.orgresearchgate.netbmj.com.

Combining with Emerging Treatments

The development of TLR7/8 agonists, including compounds like IMDQ, is increasingly focused on combination strategies to enhance therapeutic outcomes, particularly in cancer immunotherapy. Research has explored the synergistic potential of IMDQ when combined with various emerging treatments. For instance, studies have investigated the combination of IMDQ with chemotherapeutic agents like oxaliplatin (B1677828) (OxPt), delivered intratumorally. This combination aims to convert "cold" tumors into "hot" tumors by integrating the immune-activating properties of TLR7/8 stimulation with the immunogenic cell death (ICD) induced by chemotherapy. The hypothesis is that innate immune activation by TLR7/8 stimulation primes the immune system against tumor neoantigens, thereby mounting tumor-specific T cell responses that contribute to the eradication of primary tumor cells and distal metastases. nih.gov

Furthermore, IMDQ has been incorporated into nanovaccine platforms, such as lipid nanoparticles (LNPs) and nanogels, which can co-deliver antigens and adjuvants. These nanocarrier systems are designed to improve the stability, targeting, and immunogenicity of the TLR7/8 agonist, potentially enhancing its efficacy when combined with other therapeutic modalities. researchgate.netnih.gov The strategic combination of TLR7/8 agonists with other immunotherapeutic agents or delivery systems represents a key direction in advancing cancer treatment by leveraging synergistic effects to overcome therapeutic resistance and improve patient outcomes.

Persistent Research Questions and Future Outlook

Despite significant progress, several research questions remain pertinent to the continued development and application of TLR7/8 agonists like IMDQ.

While TLR7 and TLR8 are known to activate various immune cells, a deeper understanding of the specific responses elicited by TLR7/8 agonists in different cell types is crucial. TLR7 activation, particularly in plasmacytoid dendritic cells (pDCs), leads to the secretion of IFN-α, while TLR8 engagement in monocytes and myeloid dendritic cells preferentially induces IFN-γ, TNF-α, and IL-12. researchgate.net Elucidating how specific cell populations, such as antigen-presenting cells (APCs), T cells, and myeloid-derived suppressor cells (MDSCs), differentially respond to TLR7/8 activation by IMDQ is essential for optimizing therapeutic strategies and predicting treatment outcomes. This includes understanding how these agonists influence the maturation, cytokine production, and antigen presentation capabilities of various immune cells. researchgate.net

The identification of naturally occurring ligands that activate TLR7 and TLR8 is an ongoing area of research. While synthetic agonists like IMDQ are well-characterized, understanding the role of endogenous ligands in modulating immune responses and potentially contributing to disease pathogenesis or resolution is vital. This knowledge could reveal new therapeutic targets or strategies for modulating TLR7/8 signaling in a more physiological context. medchemexpress.com

While many TLR7/8 agonists, including IMDQ, have shown promising efficacy in preclinical models, comprehensive long-term efficacy and safety assessments are critical for their translation to clinical practice. Although the prompt excludes detailed safety profiles, the need for such assessments remains a key research question. Early studies have indicated that potent small-molecule TLR7/8 agonists can cause systemic inflammation, necessitating strategies like covalent conjugation to nanocarriers to restrict their activity to specific sites and improve their safety profile. researchgate.net Therefore, rigorous evaluation of the sustained therapeutic benefits and potential long-term adverse effects of IMDQ and similar compounds in clinical trials is paramount. researchgate.netresearchgate.net

A significant focus in cancer immunotherapy is the development of agents that can induce systemic antitumor immunity. TLR7/8 agonists like IMDQ are being investigated for their ability to promote such responses. Research suggests that these agonists can prime the adaptive immune system, leading to the generation of tumor-specific T cell responses. nih.govresearchgate.net Further elucidation of the intricate mechanisms by which IMDQ contributes to systemic antitumor immunity, including its impact on immune cell infiltration into tumors, the modulation of the tumor microenvironment, and the generation of immunological memory, is crucial for maximizing its therapeutic potential. nih.gov

The potential for synergistic effects between TLR7/8 agonists and other immunotherapeutic strategies is a major area of ongoing research. Combining IMDQ with checkpoint inhibitors, adoptive cell transfer, or other immune-modulating agents could lead to enhanced and more durable antitumor responses. For example, the integration of ICD-inducing chemotherapeutics with TLR7/8 stimulation is a promising strategy to convert non-immunogenic tumors into immunogenic ones. nih.gov Understanding the optimal combinations and the underlying molecular mechanisms of synergy will be key to developing next-generation cancer immunotherapies.

Q & A

Q. What structural and functional characteristics enable TLR7/8 agonist 1 to act as a dual receptor agonist?

this compound is an imidazoquinoline derivative with distinct structural features, including a heterocyclic aromatic core, which facilitates binding to both TLR7 and TLR7. Its dual agonism is supported by EC50 values of 50 nM (TLR7) and 55 nM (TLR8) in primary screens, as determined via HEK293 cell-based assays . The compound’s ability to covalently conjugate with fluorescent probes (e.g., FITC, rhodamine B) without significant loss of activity enables its use in receptor localization studies . Researchers should validate binding kinetics using surface plasmon resonance (SPR) or competitive inhibition assays to confirm specificity.

Q. What are the recommended protocols for preparing and administering this compound in vitro?

For in vitro use, dissolve this compound in DMSO at 10 mg/mL (27.82 mM) with brief low-frequency sonication and heating to 45°C. Avoid prolonged storage of reconstituted DMSO solutions (>1 month) to prevent oxidation. In cell culture, use working concentrations of 1–100 nM, titrated based on target receptor activation (e.g., IL-12 secretion in dendritic cells). Store lyophilized powder at 2–8°C under inert gas and protect from light to maintain stability .

Advanced Research Questions

Q. How does this compound modulate the tumor microenvironment in preclinical models?

In syngeneic tumor models, intratumoral injection of this compound induces Th1 polarization, enhances NK cell activity, and promotes CD8+ T cell infiltration via IFNγ and IL-12 secretion . For example, in pancreatic ductal adenocarcinoma (PDAC) models, it reduces tumor growth by 40–60% compared to controls. Researchers should combine flow cytometry (e.g., CD8+ T cell quantification) with multiplex cytokine assays (e.g., Luminex) to profile immune activation. Note that efficacy may vary depending on tumor TLR7/8 expression levels .

Q. What strategies enhance the localized delivery and retention of this compound in solid tumors?

Polymeric nanoparticle formulations (e.g., PEG-PLGA conjugates) improve retention at injection sites and increase dendritic cell uptake by 4-fold compared to free agonists. In vivo biodistribution studies using radiolabeled this compound show sustained release over 20 days in draining lymph nodes, critical for prolonged immune activation . For clinical translation, phase 1/2 trials (e.g., transcendIT-101) use a prodrug (TransCon TLR7/8 Agonist) with intratumoral administration to minimize systemic exposure and adverse events .

Q. How can researchers address discrepancies in reported EC50 values for this compound?

Discrepancies in EC50 values (e.g., 20 nM for TLR7 in vs. 50 nM in ) may arise from differences in assay systems (e.g., primary immune cells vs. HEK293 transfectants). To resolve this, perform side-by-side comparisons using standardized protocols, such as NF-κB luciferase reporter assays in identical cell lines. Additionally, validate functional outcomes (e.g., cytokine secretion) across models to confirm bioactivity .

Methodological Considerations

Q. What in vivo models are optimal for evaluating the anti-tumor efficacy of this compound?

Use immunocompetent murine models (e.g., CT26 colon carcinoma or B16-F10 melanoma) to assess adaptive immune responses. For pancreatic cancer, genetically engineered KRAS/TP53-mutant models (e.g., R211 cells) recapitulate human tumor microenvironments and allow longitudinal analysis of proliferation/apoptosis via Incucyte Zoom imaging . Combine this compound with checkpoint inhibitors (e.g., anti-PD-1) to study synergy, as seen in preclinical melanoma models .

Q. How can this compound be used to study neuroinflammatory responses?

In CNS studies, combine this compound with poly-thymidine oligonucleotides (pT-ODNs) to amplify TLR7-dependent cytokine production in glial cells. This synergy enhances IFNα and CXCL10 secretion, which can be quantified via qRT-PCR or ELISA. Note that pT-ODNs may alter endosomal trafficking of TLR7, necessitating confocal microscopy for receptor localization .

Data Analysis and Validation

Q. What biomarkers should be monitored to assess this compound activity in clinical trials?

Key biomarkers include serum levels of IFNα, IL-12, and IFNγ, measured via electrochemiluminescence (ECL) assays. In tumor biopsies, assess CD8+ T cell density and PD-L1 expression via immunohistochemistry. Pharmacodynamic analyses in the transcendIT-101 trial correlate drug exposure with tumor-infiltrating lymphocyte (TIL) counts and RECIST v1.1 response criteria .

Q. How do this compound responses differ between human and murine immune cells?

Human peripheral blood monocytes show reduced TLR7/8 mRNA expression under chronic inflammation, altering agonist responsiveness. In contrast, murine models exhibit robust IL-12 and TNFα secretion post-stimulation. Cross-species comparisons should use primary cells from both sources and account for differences in endosomal TLR trafficking .

Contradictory Findings

Q. Why does this compound show variable efficacy in autoimmune vs. cancer models?

In lupus models, TLR7/8 hyperactivation exacerbates disease, whereas in cancer, it enhances anti-tumor immunity. This dichotomy highlights context-dependent signaling: autoimmune models prioritize NF-κB-driven inflammation, while cancer models rely on IFNγ-mediated cytotoxic responses. Use conditional TLR7/8 knockout mice to dissect pathway-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.